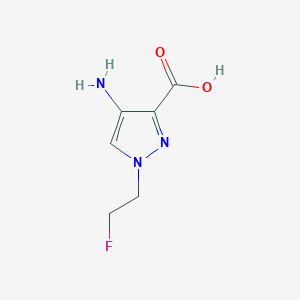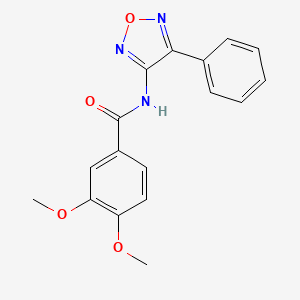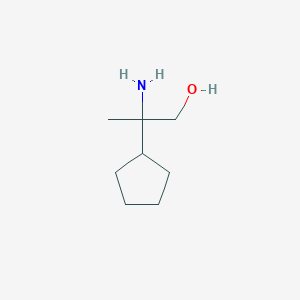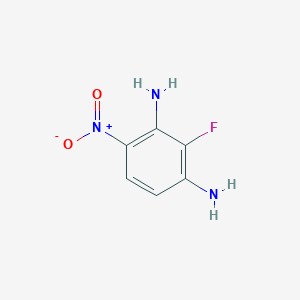![molecular formula C23H28FN5O2S B2733150 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901721-20-8](/img/no-structure.png)
4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR and 13C-NMR . The International Chemical Identifier (InChI) and InChI key for a similar compound are available .Chemical Reactions Analysis
The structure-activity relationship of this compound and its analogues has been studied . The results showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as UV spectroscopy and mass spectrometry .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 6,7-dimethoxyquinazoline-2-thiol with 3-bromo-1-chloropropane, followed by reaction with 4-(2-fluorophenyl)piperazine and then with sodium hydride and 2-bromoethylamine hydrobromide.", "Starting Materials": [ "6,7-dimethoxyquinazoline-2-thiol", "3-bromo-1-chloropropane", "4-(2-fluorophenyl)piperazine", "sodium hydride", "2-bromoethylamine hydrobromide" ], "Reaction": [ "Step 1: 6,7-dimethoxyquinazoline-2-thiol is reacted with 3-bromo-1-chloropropane in the presence of a base to form 4-(3-bromopropylthio)-6,7-dimethoxyquinazoline-2(1H)-one.", "Step 2: 4-(3-bromopropylthio)-6,7-dimethoxyquinazoline-2(1H)-one is reacted with 4-(2-fluorophenyl)piperazine in the presence of a base to form 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione.", "Step 3: 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione is reacted with sodium hydride and 2-bromoethylamine hydrobromide to form the final product." ] } | |
CAS-Nummer |
901721-20-8 |
Molekularformel |
C23H28FN5O2S |
Molekulargewicht |
457.57 |
IUPAC-Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C23H28FN5O2S/c1-30-20-14-16-18(15-21(20)31-2)26-23(32)27-22(16)25-8-5-9-28-10-12-29(13-11-28)19-7-4-3-6-17(19)24/h3-4,6-7,14-15H,5,8-13H2,1-2H3,(H2,25,26,27,32) |
InChI-Schlüssel |
SWLMPGVLIGONLR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCCN3CCN(CC3)C4=CC=CC=C4F)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2733075.png)



![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)

![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)

![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)